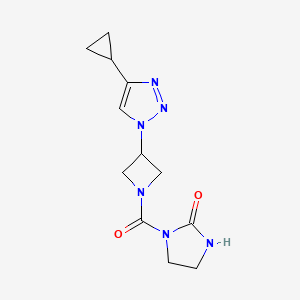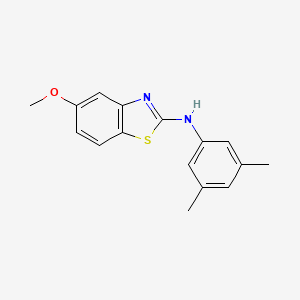
N-(3,5-二甲基苯基)-5-甲氧基-1,3-苯并噻唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .科学研究应用
二氢嘧啶二酮及其2-硫类似物的合成
该化合物可用于合成1-芳基取代的二氢-, 5-甲基二氢-和6-甲基-二氢-2,4(1H, 3H)嘧啶二酮及其2-硫类似物 . 这些化合物通过相应的β-丙氨酸或α-甲基-和β-甲基-β-丙氨酸与尿素或硫氰酸钾反应得到 .
1,4,5,6-四氢吡啶酮的制备
N-(2,3-和3,5-二甲基苯基)-α-甲基-β-丙氨酸与乙酰乙酸乙酯反应生成1-(2,3-或3,5-二甲基苯基)-2,5-二甲基-1,4,5,6-四氢-4(1H)吡啶酮 . 这些化合物在化学的各个领域具有潜在的应用 .
新型精神活性物质的对映体拆分
该化合物可用于对映体拆分卡西酮、吡咯烷酮和其它新型精神活性物质 . 这在法医学领域尤其有用,因为在该领域中,识别和分析这些物质至关重要 .
真实样品的识别
该化合物可用于识别新型精神活性物质的真实样品 . 这在执法和公共卫生领域尤其重要,因为识别这些物质有助于预防和治疗药物滥用 .
利匹韦林及其相关化合物的合成
该化合物可用于合成利匹韦林及其相关化合物 . 利匹韦林是一种抗逆转录病毒药物,用于治疗和预防HIV/艾滋病 .
杂环体系的合成
N-取代的β-丙氨酸,可从该化合物获得,已被证明是合成多种杂环体系的多功能起始材料 . 这些体系常见于医药、杀菌剂和除草剂中 .
作用机制
Target of Action
The primary target of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is the tyrosinase-related protein 2 (TRP-2), which plays a crucial role in melanogenesis . TRP-2 is an enzyme that, along with tyrosinase, is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes .
Mode of Action
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine interacts with its target, TRP-2, by markedly decreasing both constitutively expressed and UVB-induced TRP-2 . This downregulation of TRP-2 by N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine may occur through proteasomal degradation .
Biochemical Pathways
The affected pathway by N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is the melanogenesis pathway. By downregulating TRP-2, this compound inhibits melanogenesis, leading to a decrease in melanin production . The downstream effect of this interaction is a reduction in skin pigmentation .
Result of Action
The molecular and cellular effects of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine’s action include the downregulation of TRP-2, leading to a decrease in melanin production . This results in a reduction in skin pigmentation . Additionally, this compound has been shown to inhibit the proliferation of melanocytes and melanoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine. For instance, exposure to UV radiation can stimulate skin pigmentation, which could potentially affect the efficacy of this compound . .
安全和危害
生化分析
Biochemical Properties
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cholinesterase activity, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with notable potency . The inhibition of these enzymes can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine has been observed to interact with efflux inhibitors, which can modulate the resistance mechanisms in mycobacteria .
Cellular Effects
The effects of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to disrupt the energetics of Mycobacterium tuberculosis, leading to impaired cellular respiration and energy production . In mammalian cells, the inhibition of cholinesterase activity by N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine can result in altered neurotransmission and potential neurotoxicity .
Molecular Mechanism
At the molecular level, N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, forming a stable complex that inhibits enzyme activity . This binding interaction involves the carbamoylation of the enzyme’s active site, leading to a reversible inhibition of cholinesterase activity. Additionally, N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine has been shown to interact with efflux pumps in mycobacteria, potentially enhancing the efficacy of existing antibacterial treatments .
Temporal Effects in Laboratory Settings
The stability and degradation of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine over time have been studied in laboratory settings. The compound exhibits moderate stability under physiological conditions, with a gradual decrease in activity observed over extended periods . Long-term exposure to N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine in in vitro studies has shown potential cytotoxic effects, particularly in neuronal cells, due to prolonged cholinesterase inhibition .
Dosage Effects in Animal Models
In animal models, the effects of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine vary with different dosages. Low to moderate doses have been shown to effectively inhibit cholinesterase activity without significant adverse effects . High doses can lead to toxic effects, including neurotoxicity and impaired motor function, due to excessive accumulation of acetylcholine . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes metabolic transformation primarily through the action of cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways influence the compound’s bioavailability and duration of action in biological systems.
Transport and Distribution
The transport and distribution of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs), facilitating its uptake and distribution in various tissues . These interactions affect the localization and accumulation of the compound, influencing its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and extracellular space, where it exerts its inhibitory effects on cholinesterase enzymes . Additionally, the presence of targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-10-6-11(2)8-12(7-10)17-16-18-14-9-13(19-3)4-5-15(14)20-16/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPDJGHMVFMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

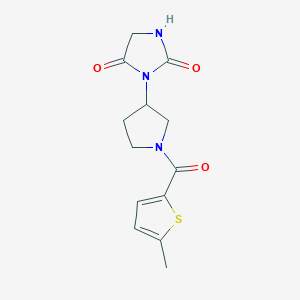
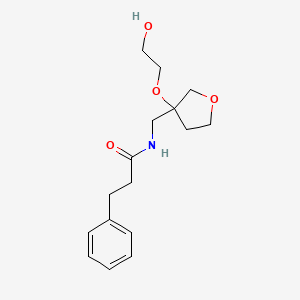
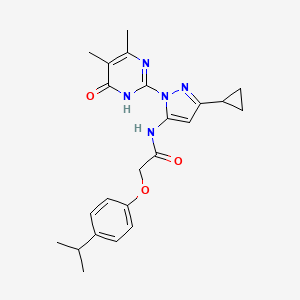
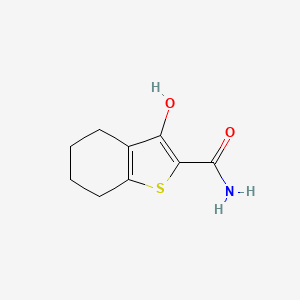
![8-Methyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]quinoline-3-carbaldehyde](/img/structure/B2573543.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2573546.png)
![N-(furan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573547.png)
![2-chloro-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2573548.png)
![6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2573550.png)
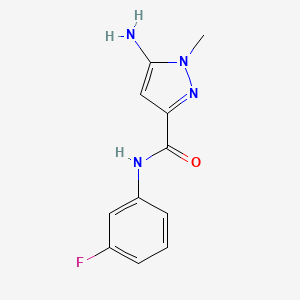
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2573552.png)
